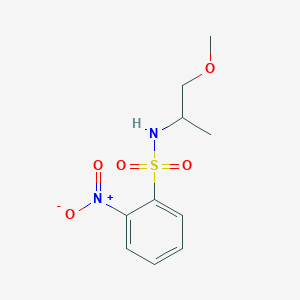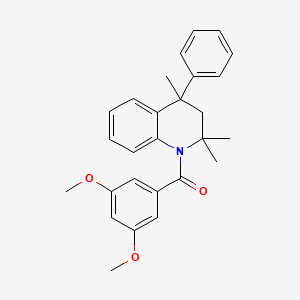
1-(3,5-dimethoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
1-(3,5-dimethoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline, also known as DMPT, is a synthetic compound that has been gaining interest in scientific research due to its potential applications in various fields. DMPT is a tetrahydroquinoline derivative that has been shown to have various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is not fully understood, but studies have shown that it can modulate various signaling pathways involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, this compound has been shown to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects that make it a potential candidate for use in scientific research. This compound has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in the pathogenesis of various diseases such as cancer and arthritis. Additionally, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and plays a role in the pathogenesis of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several advantages and limitations for use in lab experiments. One advantage is that this compound has been shown to have low toxicity in vitro, making it a potential candidate for use in animal studies. Another advantage is that this compound is relatively easy to synthesize with high purity, making it readily available for use in lab experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to animal models.
Direcciones Futuras
There are several future directions for research on 1-(3,5-dimethoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline. One direction is to further elucidate the mechanism of action of this compound, which will help to design experiments to study its effects. Another direction is to study the effects of this compound in animal models, which will help to determine its potential for use in clinical settings. Additionally, future research could focus on the development of this compound derivatives with improved efficacy and lower toxicity. Finally, future research could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections.
Conclusion:
In conclusion, this compound is a synthetic compound that has been shown to have various biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound can be synthesized using a multistep process that yields high purity of the final product. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Further research on this compound could lead to the development of novel therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
1-(3,5-dimethoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has been shown to have various biological activities that make it a potential candidate for use in scientific research. This compound has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have anticancer properties, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its antiviral properties, with studies showing that it can inhibit the replication of certain viruses such as hepatitis B virus.
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-26(2)18-27(3,20-11-7-6-8-12-20)23-13-9-10-14-24(23)28(26)25(29)19-15-21(30-4)17-22(16-19)31-5/h6-17H,18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSUNUXOEOLKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)OC)OC)(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B3953296.png)
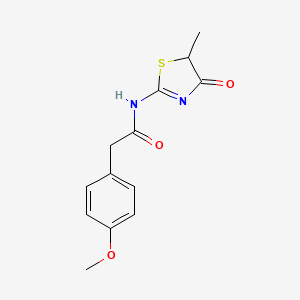
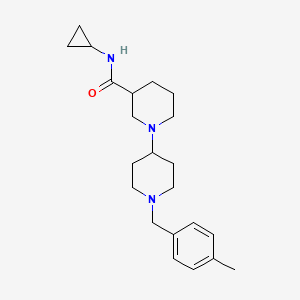
![2-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}thio)-N-phenylacetamide](/img/structure/B3953320.png)
![3-[3-(2,6-dimethylphenoxy)azetidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3953331.png)
![8-ethoxy-1,3-dimethyl-2-(tetrahydro-2-furanylmethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3953338.png)
![1-[4-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)phenyl]ethanone](/img/structure/B3953343.png)
![2-(4-chlorophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3953350.png)
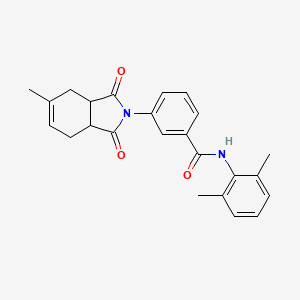
![5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3953370.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B3953371.png)
![2-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl phenylacetate](/img/structure/B3953384.png)
![4-amino-N-[4-(dimethylamino)phenyl]-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3-thiazole-5-carboxamide](/img/structure/B3953393.png)
